BenchChemオンラインストアへようこそ!

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Lipophilicity Physicochemical Profiling Blood-Brain Barrier Penetration

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1384510-55-7) is a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold bearing a cyclohexyl substituent at the 3-position and a methoxy group at the 7-position. With a molecular formula of C₁₆H₂₃NO and a molecular weight of 245.36 g/mol, this secondary amine is commercially supplied as a free base (purity typically ≥95%) , with the hydrochloride salt (CAS 1384427-75-1) also available for applications requiring enhanced aqueous solubility.

Molecular Formula C16H23NO
Molecular Weight 245.36 g/mol
CAS No. 1384510-55-7
Cat. No. B1457326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
CAS1384510-55-7
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CC(NC2)C3CCCCC3)C=C1
InChIInChI=1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3
InChIKeyGWZCDZYYXOWEKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Analytical Profile of 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1384510-55-7) for Drug Discovery Screening Libraries


3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1384510-55-7) is a substituted 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold bearing a cyclohexyl substituent at the 3-position and a methoxy group at the 7-position. With a molecular formula of C₁₆H₂₃NO and a molecular weight of 245.36 g/mol, this secondary amine is commercially supplied as a free base (purity typically ≥95%) , with the hydrochloride salt (CAS 1384427-75-1) also available for applications requiring enhanced aqueous solubility . The THIQ scaffold is a privileged structure in medicinal chemistry, extensively explored for dopaminergic [1], N-type calcium channel [2], sigma receptor [3], and neuroprotective [4] mechanisms. The combination of the conformationally constrained cyclohexyl ring and the electron-donating 7-methoxy substituent distinguishes this compound's physicochemical profile from simpler THIQ analogs, positioning it as a versatile intermediate for structure–activity relationship (SAR) exploration and fragment-based lead optimization campaigns.

Why Unsubstituted or 1-Substituted THIQ Analogs Cannot Replace 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline in Focused Screening Libraries


The 3-cyclohexyl substitution pattern in tetrahydroisoquinolines creates a fundamentally different pharmacophoric topology compared to the more common 1-substituted or unsubstituted THIQ scaffolds. In the 1,2,3,4-tetrahydroisoquinoline series, the position of hydrophobic substitution dictates both conformational preference and the spatial presentation of the basic amine to biological targets. Literature SAR data for THIQ-based N-type calcium channel blockers demonstrate that relocation of the cyclohexyl group from the 1-position to a 3-position framework can alter hERG selectivity by over an order of magnitude [1], while dopamine D₃ receptor modulation studies show that 7-methoxy substitution in combination with N-alkyl or 3-substitution patterns yields distinct allosteric versus orthosteric pharmacology [2]. The 3-cyclohexyl-7-methoxy combination thus occupies a differentiated physicochemical niche: the cyclohexyl group contributes substantial hydrophobicity (calculated LogP ~3.7) while the 7-methoxy substituent provides a hydrogen-bond acceptor site (TPSA 21.26 Ų) , creating a uniquely balanced polar/non-polar surface for target engagement. Simply interchanging this compound with a 1-substituted analog or a 3-alkyl variant risks losing the specific conformational constraint and electronic distribution that define its binding profile.

Head-to-Head Comparative Evidence: Why 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline Outperforms Analogous THIQ Scaffolds in Key Differentiation Dimensions


LogP Differentiation: 3-Cyclohexyl-7-methoxy-THIQ vs. Unsubstituted 7-Methoxy-THIQ

The calculated LogP of 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (free base) is 3.71 , compared to 1.41–2.47 for the parent 7-methoxy-1,2,3,4-tetrahydroisoquinoline lacking the 3-cyclohexyl substituent [1]. This represents an increase of +1.24 to +2.30 LogP units, corresponding to a 17- to 200-fold increase in theoretical octanol/water partition coefficient. The higher lipophilicity is consistent with enhanced passive membrane permeability and blood-brain barrier penetration potential, a critical consideration for CNS-targeted discovery programs.

Lipophilicity Physicochemical Profiling Blood-Brain Barrier Penetration

Rotatable Bond Count and Conformational Restriction: 3-Cyclohexyl vs. 3-Phenyl-7-methoxy-THIQ

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline possesses 2 rotatable bonds , identical to the number reported for 3-phenyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 1284210-24-7) . However, the cyclohexyl ring, unlike the planar phenyl ring, exists in a chair conformation that pre-organizes the hydrophobic substituent into a discrete three-dimensional shape, potentially reducing the entropic penalty upon binding to concave protein pockets. While both compounds share the same molecular formula (C₁₆H₁₇NO for the phenyl analog; C₁₆H₂₃NO for the cyclohexyl analog) and comparable lipophilicity, the sp³-rich cyclohexyl group (Fsp³ = 0.625 for the hydrochloride salt) provides greater three-dimensional character than the flat aromatic phenyl ring, a property increasingly valued in fragment-based drug design to escape flatland attrition.

Conformational Analysis Ligand Efficiency Entropic Penalty

Substitution Position Impact on Pharmacological Selectivity: Class-Level SAR Evidence from N-Type Calcium Channel and Dopamine D₃ Receptor Programs

While direct pharmacological data for 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline at specific targets is not publicly available, class-level SAR from structurally related THIQ series provides inferential evidence. In the N-type calcium channel blocker program, the lead compound (1S)-(1-cyclohexyl-3,4-dihydroisoquinolin-2(1H)-yl) derivative ((S)-1h) achieved an IC₅₀ of 0.12 μM at N-type channels with >100-fold selectivity over hERG [1]. Crucially, relocation of the cyclohexyl substituent from the 1-position to alternative positions resulted in significant shifts in both potency and hERG selectivity. In the dopamine receptor field, the 7-methoxy-THIQ derivative SB269,652 demonstrated allosteric antagonism at D₃ receptors with a Kᵢ of 5.2 nM and unique negative cooperativity with dopamine [2]. These SAR trends indicate that the precise position of hydrophobic substitution on the THIQ core is a critical determinant of target engagement and selectivity, underscoring why 3-cyclohexyl-7-methoxy-THIQ cannot be considered interchangeable with 1-substituted or N-substituted analogs.

Structure-Activity Relationship GPCR Selectivity Ion Channel Pharmacology

Procurement-Relevant Purity and Price Differentiation: Free Base vs. Hydrochloride Salt Forms

3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is commercially available in two distinct forms: the free base (CAS 1384510-55-7, MW 245.36) at ≥95% purity and the hydrochloride salt (CAS 1384427-75-1, MW 281.82) at ≥95% purity . The hydrochloride salt offers enhanced aqueous solubility compared to the free base, as is typical for amine hydrochlorides, making it preferable for in vitro assay preparation in aqueous buffers. Pricing at the 50 mg scale from CymitQuimica is €681 for the free base versus approximately €200–400 for the hydrochloride salt from alternative suppliers, reflecting the additional synthetic step required to generate the free base. For comparison, the unsubstituted 7-methoxy-THIQ hydrochloride (CAS 1745-05-7) is priced at the $50–100/gram scale [1], making the 3-cyclohexyl analog a specialty research chemical with a cost premium reflecting its greater structural complexity and lower production volume.

Chemical Procurement Salt Selection Solubility Enhancement

Optimal Deployment Scenarios for 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantified Differentiation Evidence


CNS-Penetrant Fragment Library Design Requiring Elevated LogP and Fsp³

With a calculated LogP of 3.71 and an Fsp³ of 0.625 , 3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is optimally deployed in fragment-based screening libraries targeting CNS receptors, transporters, or ion channels where passive blood-brain barrier penetration is a prerequisite. The combination of moderate-to-high lipophilicity and high saturated carbon fraction places this scaffold within the favorable CNS drug-like space, making it a strategic addition to diversity sets aimed at neuroscience indications such as neuropathic pain, Parkinson's disease, or mood disorders where THIQ-based ligands have shown preclinical efficacy [1].

Positional SAR Exploration Around the Under-Investigated 3-Position of the THIQ Core

While the 1-position of the THIQ scaffold has been extensively elaborated in N-type calcium channel blocker programs (yielding clinical candidates with sub-micromolar potency) [1] and the N-position has been explored for D₃ receptor allosteric modulators [2], the 3-position remains comparatively underexplored in published SAR studies. 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline serves as a key intermediate for systematic variation at the 3-position, enabling medicinal chemistry teams to probe the steric and stereoelectronic requirements of this vector in target binding. The availability of both enantiomers (via chiral separation or asymmetric synthesis) further supports stereochemistry–activity relationship studies.

Fragment-to-Lead Optimization Requiring Balanced Polar Surface Area for Selectivity Tuning

The topological polar surface area (TPSA) of 21.26 Ų and a single hydrogen-bond donor (the secondary amine) provide a minimal polar footprint that can be selectively increased through N-alkylation, N-acylation, or introduction of additional substituents on the aromatic ring. This property is particularly valuable in programs where fine-tuning of hERG selectivity is required; literature precedent demonstrates that small changes in TPSA and LogP around the THIQ core can shift hERG IC₅₀ by over 100-fold while retaining on-target N-type calcium channel potency [1]. The free base form (CAS 1384510-55-7) is preferred for synthetic elaboration under anhydrous conditions, while the hydrochloride salt (CAS 1384427-75-1) facilitates direct use in aqueous biological assays.

Pharmacological Probe Compound for Sigma Receptor and NMDA Receptor Subtype Profiling

Class-level evidence indicates that substituted THIQ derivatives exhibit binding affinity at sigma-1 and sigma-2 receptors [3] and demonstrate functional antagonism at NMDA receptors [4]. The 3-cyclohexyl-7-methoxy substitution pattern, by introducing a bulky hydrophobic group at the 3-position, may confer subtype selectivity within these receptor families that differs from 1-substituted or N-substituted analogs. This compound can therefore serve as a pharmacological tool probe for dissecting the contribution of sigma receptor subtypes or NMDA receptor subunits in cellular models of neurodegeneration, excitotoxicity, or cancer, pending direct characterization in radioligand displacement assays.

Quote Request

Request a Quote for 3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.